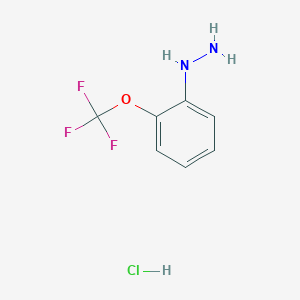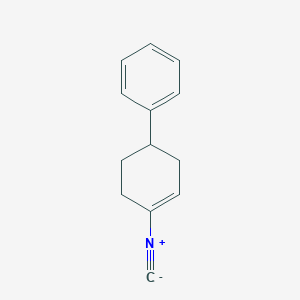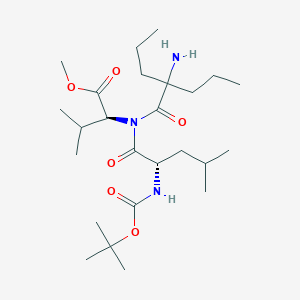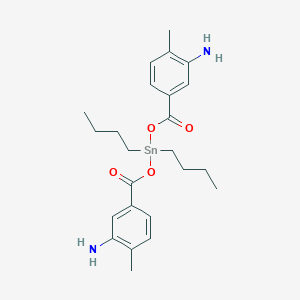![molecular formula C22H26O6 B142525 [4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate CAS No. 113136-37-1](/img/structure/B142525.png)
[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate (4-APHA) is a synthetic compound that has been widely studied in recent years due to its potential applications in the field of medicinal chemistry. 4-APHA is of particular interest due to its ability to interact with several biological targets, including enzymes and receptors, making it a promising candidate for drug development.
科学的研究の応用
Synthesis and Chemical Characterization
- Novel Derivatives Synthesis: Novel p-hydroxycinnamic acid amides have been synthesized, and their interactions with bovine serum albumin were investigated, demonstrating the potential for such compounds in studying protein-binding dynamics (Meng et al., 2012).
- Conducting Polymers: Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its polymers were synthesized, exploring their applications in electronics due to their conducting properties (Bingöl et al., 2005).
Biological Activity and Pharmacological Potential
- Antioxidant Activity: Geranylated phenolic constituents from Artocarpus nobilis fruits were identified, some of which showed strong antioxidant activity, indicating the therapeutic potential of phenolic derivatives (Jayasinghe et al., 2006).
- Electroactive Polymer Synthesis: The synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymerization were explored for their potential in creating electroactive materials (Kaya & Aydın, 2012).
Chemical Interactions and Molecular Docking
- Molecular Docking Studies: Novel 4-hydroxy-3-(naphthalen-1-ylmethyl)thiophen-2(5H)-ones were synthesized and evaluated as tyrosyl-tRNA synthetase inhibitors, highlighting the role of molecular docking in identifying potential antibacterial agents (Sun et al., 2014).
特性
IUPAC Name |
[4-[4-(4-acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-5-21(25,17-7-11-19(12-8-17)27-15(3)23)22(26,6-2)18-9-13-20(14-10-18)28-16(4)24/h7-14,25-26H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULPQTSAZXYMSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(=O)C)(C(CC)(C2=CC=C(C=C2)OC(=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

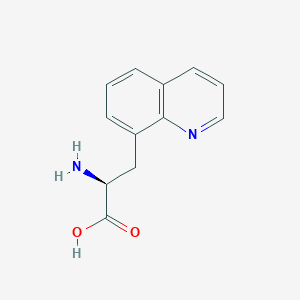
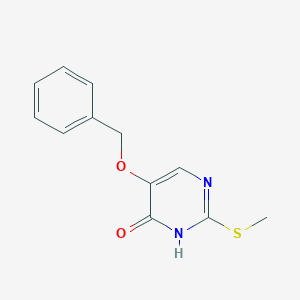
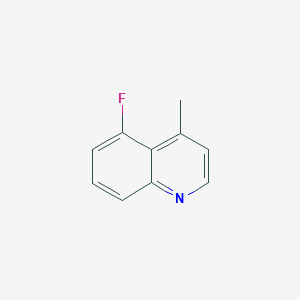
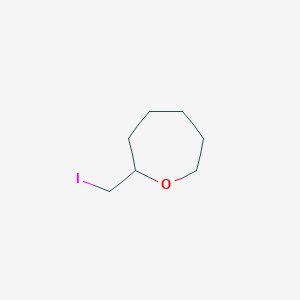

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)
![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)
